molecular formula C18H20O6 B2830616 methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate CAS No. 1014081-10-7

methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate

Cat. No.: B2830616
CAS No.: 1014081-10-7
M. Wt: 332.352
InChI Key: QPNUBUUAGHTCEW-UHFFFAOYSA-N
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Description

Methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate is a complex organic compound with the molecular formula C18H20O6 It is characterized by a pyranochromene structure, which is a fused ring system containing both pyran and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyranochromene core, followed by esterification to introduce the methyl acetate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and antioxidant properties.

    Medicine: Research explores its potential as a drug candidate for treating various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For instance, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4,8,8-trimethyl-2-oxo-2H,8H,9H,10H-pyrano[2,3-h]chromen-5-yl)oxyacetate
  • Methyl 2-(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxyacetate

Uniqueness

Methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate (CAS No. 888027-28-9) is a pyranocoumarin derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C17H18O6C_{17}H_{18}O_{6}, and it possesses a molecular weight of 318.32 g/mol. The presence of several methyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.

PropertyValue
Molecular FormulaC₁₇H₁₈O₆
Molecular Weight318.32 g/mol
CAS Number888027-28-9
MDL NumberMFCD06492540

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals effectively. This property is crucial in mitigating oxidative stress-related diseases.

Case Study : A study on related coumarin derivatives demonstrated that they could trap free radicals and inhibit DNA oxidation, suggesting a protective role against cellular damage caused by oxidative stress .

2. Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Certain derivatives of coumarins are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Research Findings : In vitro studies have shown that pyranocoumarins can inhibit the production of inflammatory mediators in macrophages, indicating potential therapeutic applications in treating inflammatory diseases .

3. Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various pathogens.

Evidence : Research has reported that certain pyranocoumarins exhibit activity against bacteria and fungi. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans .

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The compound's structure allows it to donate electrons to free radicals.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammation and microbial growth.
  • Modulation of Signaling Pathways : The compound can interfere with signaling pathways related to inflammation and cell proliferation.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound in terms of biological activity compared to other coumarins:

Compound NameStructure FeaturesUnique Properties
CoumarinBenzopyrone structureAnticoagulant properties
ScopoletinMethoxylated coumarin derivativeExhibits anti-inflammatory effects
UmbelliferoneNaturally occurring coumarinSignificant antioxidant activity

Properties

IUPAC Name

methyl 2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O6/c1-10-7-14(19)23-17-11-5-6-18(2,3)24-12(11)8-13(16(10)17)22-9-15(20)21-4/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNUBUUAGHTCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)OC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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